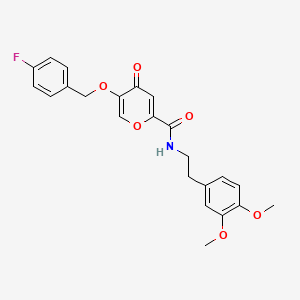

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

This compound is a synthetic pyran-2-carboxamide derivative characterized by:

- A 3,4-dimethoxyphenethyl moiety attached to the carboxamide nitrogen.

- A 5-((4-fluorobenzyl)oxy) substituent on the pyran ring.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO6/c1-28-19-8-5-15(11-20(19)29-2)9-10-25-23(27)21-12-18(26)22(14-31-21)30-13-16-3-6-17(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZQZPHGYMRSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Attachment of the Dimethoxyphenethyl Group: This step can be achieved through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

Pharmacology: Research focuses on its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its 4-fluorobenzyloxy and dimethoxyphenethyl substituents. Below is a systematic comparison with analogs from the evidence:

Functional Group Analysis

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: The 4-fluorobenzyloxy group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., dihydropyrimidinones).

- Metabolic Stability: Methoxy groups on the phenethyl chain may slow oxidative metabolism, contrasting with N-(2-hydroxyethyl)amino derivatives (e.g., YT-6-2), which are prone to phase II conjugation .

Research Findings and Implications

- Fluorine Impact : The 4-fluorobenzyloxy group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) via halogen bonding, as seen in fluorinated kinase inhibitors .

- Methoxy vs. Hydroxy : The 3,4-dimethoxyphenethyl chain likely improves metabolic stability over hydroxylated analogs (e.g., YT-6-2), aligning with trends in CNS drug design .

- Synthetic Efficiency : While one-pot methods () are faster, the target compound’s complexity necessitates multi-step synthesis, similar to B1 in .

Biological Activity

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, a compound with the CAS number 1021024-35-0, has garnered attention in recent research for its potential biological activities. This article will explore the compound's biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.

The molecular formula of this compound is C23H22FNO6, with a molecular weight of 427.4 g/mol. The structure includes a pyran ring and methoxy groups that may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021024-35-0 |

| Molecular Formula | C23H22FNO6 |

| Molecular Weight | 427.4 g/mol |

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, related compounds have shown moderate inhibition against COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : The presence of methoxy groups is often associated with enhanced antioxidant activity. Compounds with similar structures have demonstrated significant free radical-scavenging abilities .

- Cytotoxicity : Some derivatives of pyran compounds have been evaluated for their cytotoxic effects against cancer cell lines, including breast cancer (MCF-7). These studies suggest that the compound may possess anticancer properties .

Case Studies

- In Vitro Studies : A study evaluated the inhibitory effects of a series of pyran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain substitutions on the phenyl rings significantly influenced enzyme inhibition, which could be relevant for neuroprotective applications .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between the compound and target proteins. These studies revealed potential hydrogen bonding and hydrophobic interactions that could enhance biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

- Formation of the Pyran Ring : Utilizing appropriate reagents to form the pyran structure.

- Substitution Reactions : Introducing fluorobenzyl and methoxy groups through nucleophilic substitution methods.

Summary of Synthesis Steps

| Step | Description |

|---|---|

| Step 1 | Formation of pyran ring |

| Step 2 | Introduction of 4-fluorobenzyl group |

| Step 3 | Addition of methoxy groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.